

Alverine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Alverine

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Abstract

Alverine is a synthetic papaverine derivative recognized for its efficacy as a smooth muscle relaxant.[1][2][3] It is primarily indicated for the symptomatic relief of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of **Alverine**. Detailed experimental protocols, quantitative data, and visual diagrams of its synthesis and signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

Alverine citrate, a selective smooth muscle relaxant, was first listed in Britain in 1996.[3] It was developed by Norgine, a UK-based pharmaceutical company.[3] A combination of **Alverine** citrate and simethicone was first authorized for marketing on June 3, 2014, with the marketing authorization holder being Dr. Reddy's Laboratories (UK) Ltd.[4] **Alverine** is used to alleviate muscle spasms in the gut associated with conditions like irritable bowel syndrome and diverticular disease.[4][5][6] It also relaxes the smooth muscle of the uterus, making it useful for treating painful menstruation (dysmenorrhea).[4][5]

Chemical Synthesis of Alverine

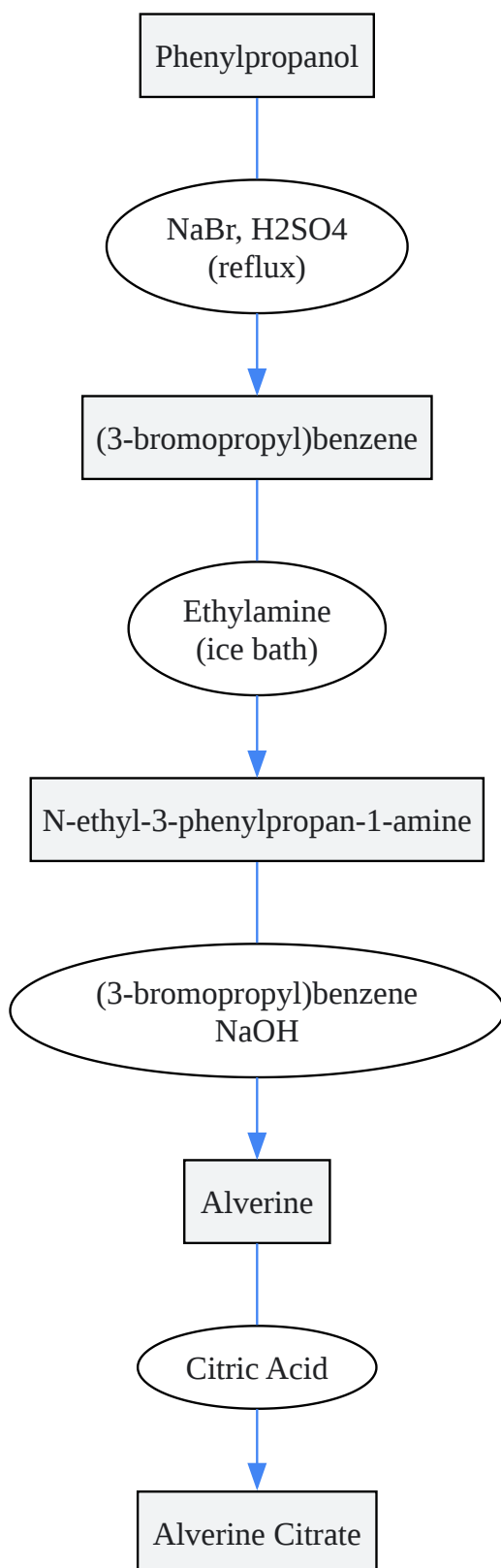
Several synthetic routes for **Alverine** have been reported. The following sections detail some of the common methodologies.

Synthesis from Phenylpropanol

One common method involves the use of phenylpropanol as a starting material.^{[1][4][8]} The process includes bromination, reaction with ethylamine, and a final reaction with 3-phenyl bromopropane.^[1]

Experimental Protocol:

- **Bromination of Phenylpropanol:** Phenylpropanol is brominated using sodium bromide in concentrated sulfuric acid under reflux conditions to yield (3-bromopropyl)benzene.^[4]
- **Formation of N-ethyl-3-phenylpropan-1-amine:** The resulting (3-bromopropyl)benzene is then reacted with ethylamine in an ice bath to produce N-ethyl-3-phenylpropan-1-amine.^[4]
- **Final Synthesis of **Alverine**:** This intermediate is reacted again with (3-bromopropyl)benzene in an alkaline medium, achieved with sodium hydroxide, to yield the final product, **Alverine**.^[4]
- **Formation of **Alverine** Citrate:** The synthesized **Alverine** is then reacted with citric acid to form **Alverine** citrate.^[1]



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Synthesis of **Alverine** Citrate from Phenylpropanol.

Synthesis from (E)-1,3-dichloropropene

An alternative synthesis route starts with (E)-1,3-dichloropropene.[\[4\]](#)

Experimental Protocol:

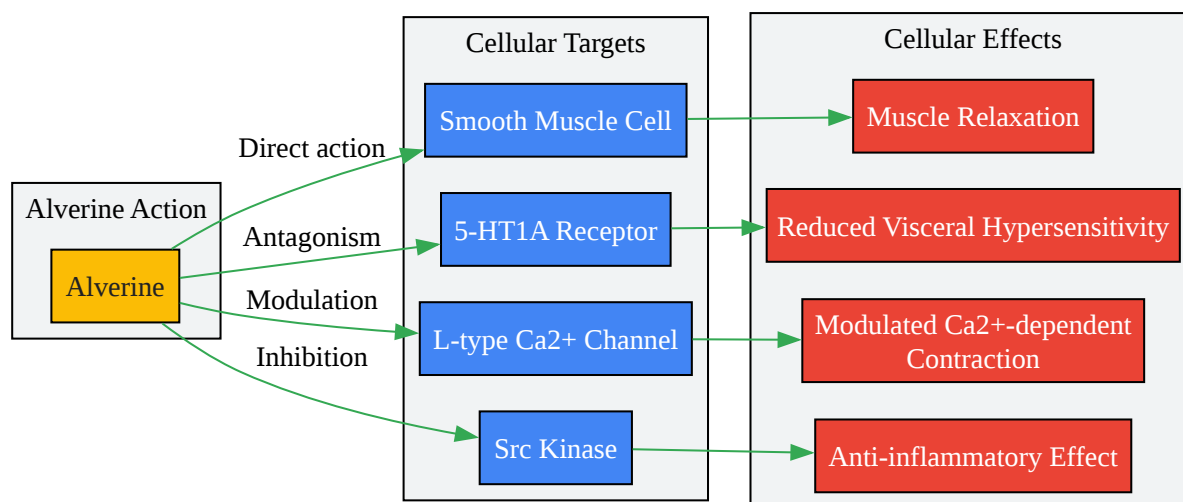
- (E)-1,3-dichloropropene is reacted with ethylamine hydrochloride and potassium carbonate in anhydrous acetonitrile. This yields (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine.[\[4\]](#)
- The chlorine atoms are substituted with phenyl groups. This is achieved through a Grignard reaction using phenylmagnesium bromide, with tris(acetylacetonato)iron(III) (Fe(acac)₃) as a catalyst and tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran. This step produces an unsaturated analog of **Alverine**.[\[4\]](#)
- The unsaturated analog is then hydrogenated. A palladium on carbon catalyst in alkaline ethanol is used to yield **Alverine**.[\[4\]](#)

Mechanism of Action

Alverine is a smooth muscle relaxant that acts through multiple pathways to exert its therapeutic effects.[\[4\]](#)[\[5\]](#)

- Direct Action on Smooth Muscle: **Alverine** acts directly on the smooth muscle of the gut and uterus, causing it to relax.[\[4\]](#)[\[5\]](#) This direct action helps to prevent the muscle spasms that cause pain in conditions like IBS and dysmenorrhea.[\[4\]](#)[\[5\]](#)
- 5-HT_{1A} Receptor Antagonism: **Alverine** is an antagonist of the 5-HT_{1A} receptor, which contributes to its ability to reduce rectal hypersensitivity.[\[4\]](#)[\[9\]](#) By blocking this receptor, **Alverine** can modulate the visceral pain response.[\[10\]](#)
- Calcium Channel Modulation: **Alverine** has been shown to inhibit the inactivation of L-type Ca²⁺ channels, which can increase Ca²⁺ influx during action potentials.[\[11\]](#)[\[12\]](#)[\[13\]](#) However, it also appears to suppress evoked activity by inhibiting the sensitivity of contractile proteins to Ca²⁺.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Anti-inflammatory Effects: Recent studies suggest that **Alverine** may have anti-inflammatory properties by targeting Src in the NF- κ B pathway.[14] It has been shown to reduce serum levels of inflammatory factors in patients with IBS.[2]



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Signaling Pathways of **Alverine**'s Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for **Alverine**.

Table 1: Pharmacokinetic Properties of Alverine and its Active Metabolite

Parameter	Alverine	para-hydroxy-Alverine (PHA)	Reference
Time to Peak Plasma Concentration (Tmax)	-	1-1.5 hours	[15]
Elimination Half-life	0.8 hours	5.7 hours	[15]

Note: **Alverine** is rapidly metabolized to its primary active metabolite, para-hydroxy-**Alverine** (PHA).[\[15\]](#)[\[16\]](#)

Table 2: In Vitro Efficacy

Target	IC50	Reference
5-HT1A Receptor	101 nM	[10] [13] [17] [18]

Table 3: Clinical Trial Data for Alverine Citrate/Simethicone Combination in IBS

Outcome	Alverine Citrate/Simethicone Group	Placebo Group	p-value	Reference
Median VAS Score for Abdominal Pain (at week 4)	40 mm	50 mm	0.047	[4] [19] [20]
Responder Rate (at week 4)	46.8%	34.3%	0.01	[4] [19] [20]

Key Experimental Protocols

This section provides an overview of methodologies used in the study of **Alverine**.

Cell Culture and Maintenance

- RAW264.7 cells are maintained in RPMI 1640 media supplemented with 10% FBS and 100 U/mL of penicillin/streptomycin.[\[14\]](#)
- HEK293 cells are cultured in DMEM media with 5% FBS and 100 U/mL of penicillin/streptomycin.[\[14\]](#)
- All cells are incubated at 37°C in a 5% CO2 environment.[\[14\]](#)
- A 100 mM stock solution of **Alverine** is prepared in DMSO.[\[14\]](#)

Nitric Oxide (NO) Production Assay

- RAW264.7 cells are plated in 96-well plates at a density of 1×10^6 cells/mL and incubated for 18 hours.[\[14\]](#)
- The cells are pre-treated with varying concentrations of **Alverine** (0 to 200 μ M) for 30 minutes.[\[14\]](#)
- Following pre-treatment, cells are stimulated with LPS (1 μ g/mL) or poly(I:C) for the indicated times (6, 12, 18, and 24 hours).[\[14\]](#)
- NO production in the supernatant is measured using Griess reagent.[\[14\]](#)
- The absorbance is read at 540 nm using a microplate reader to determine the inhibitory effect of **Alverine** on NO production.[\[14\]](#)

Cellular Thermal Shift Assay (CETSA)

- HEK293T cells are transfected to overexpress Src kinase for auto-phosphorylation and activation.
- Cells are treated with **Alverine** in a dose-dependent manner to assess the suppression of Src and p85 phosphorylation.[\[14\]](#)
- To evaluate the direct interaction between **Alverine** and Src, CETSA is performed.[\[14\]](#)
- Control and **Alverine**-treated cells are subjected to a temperature gradient (e.g., up to 57 and 60°C).[\[14\]](#)
- The degradation of Src kinase is monitored to determine if **Alverine** binding leads to thermal stabilization of the protein.[\[14\]](#)

Conclusion

Alverine is a well-established smooth muscle relaxant with a multifaceted mechanism of action that includes direct effects on muscle tissue, 5-HT_{1A} receptor antagonism, and modulation of calcium channels. Its synthesis is achievable through various routes, with the method starting from phenylpropanol being a common approach. The quantitative data from both preclinical

and clinical studies support its efficacy in treating functional gastrointestinal disorders. The detailed protocols and pathways presented in this guide offer a valuable resource for further research and development in this area.

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